β3-AR Selectivity: Direct Comparison with Mirabegron, Vibegron, and Ritobegron
In a 2023 study that directly compared four β3-AR agonists under identical experimental conditions, solabegron demonstrated a distinct selectivity profile relative to its comparators. While vibegron exhibited the highest selectivity (>7937-fold for both β1-AR and β2-AR), solabegron showed a moderate selectivity for β3-AR vs. β1-AR (21.3-fold) but a much higher selectivity for β3-AR vs. β2-AR (>362-fold) compared to mirabegron (517-fold vs. β1-AR and 496-fold vs. β2-AR) [1]. This unique 'asymmetric' selectivity is a quantifiable and verifiable differentiator.
| Evidence Dimension | β3-AR Selectivity Ratio (vs. β1-AR and vs. β2-AR) |
|---|---|
| Target Compound Data | 21.3-fold (vs. β1-AR); >362-fold (vs. β2-AR) |
| Comparator Or Baseline | Mirabegron: 517-fold (vs. β1-AR), 496-fold (vs. β2-AR); Vibegron: >7937-fold (vs. β1-AR and β2-AR); Ritobegron: >124-fold (vs. β1-AR), 28.1-fold (vs. β2-AR) |
| Quantified Difference | Solabegron has 24x lower selectivity vs. β1-AR than mirabegron, but its selectivity vs. β2-AR (>362) is comparable in magnitude, whereas mirabegron's is 496-fold. |
| Conditions | CHO-K1 cells expressing human β1-, β2-, and β3-ARs transfected with 0.1 µg/well plasmid DNA. EC50 values were used to calculate selectivity ratios [1]. |
Why This Matters
This asymmetric selectivity profile may inform on the compound's distinct biological effects and potential for different side effect profiles, making it a unique tool for dissecting β-AR subtype-specific pharmacology.
- [1] Yamamoto, S., et al. (2023). Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLOS ONE, 18(9), e0290685. (Data from Table 1). View Source
